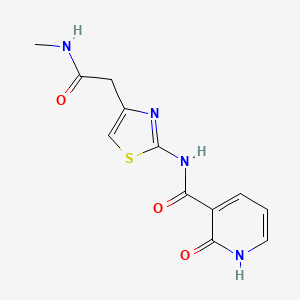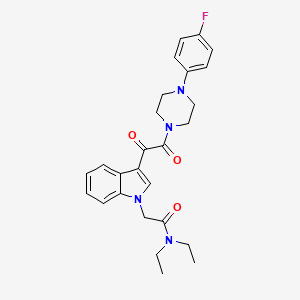![molecular formula C16H14ClN3O B2786827 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide CAS No. 868977-45-1](/img/structure/B2786827.png)
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is a compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the imidazo[1,2-a]pyridine moiety in the structure contributes to its potential pharmacological properties.
Mécanisme D'action
Target of Action
Compounds with the imidazo[1,2-a]pyridine scaffold, which this compound contains, have a wide range of applications in medicinal chemistry . They are recognized as a “drug prejudice” scaffold, implying they have a high likelihood of interacting with various biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are known to be functionalized through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . These reactions could potentially influence the interaction of the compound with its targets.
Biochemical Pathways
The imidazo[1,2-a]pyridine scaffold is known to be involved in a variety of chemical reactions, suggesting that it may interact with multiple biochemical pathways .
Result of Action
Compounds with the imidazo[1,2-a]pyridine scaffold are known to have a wide range of applications in medicinal chemistry , suggesting that they may have diverse effects at the molecular and cellular level.
Analyse Biochimique
Biochemical Properties
It is known that imidazo[1,2-a]pyridines, the class of compounds to which it belongs, have been used in various branches of chemistry . They are involved in different strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Cellular Effects
Some studies suggest that imidazo[1,2-a]pyridines may have antiproliferative activity against certain types of cells .
Molecular Mechanism
It is known that imidazo[1,2-a]pyridines can undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide typically involves the formation of the imidazo[1,2-a]pyridine core followed by the introduction of the benzamide group. One common method involves the cyclization of 2-aminopyridine with α-haloketones to form the imidazo[1,2-a]pyridine scaffold. Subsequent reactions with appropriate reagents introduce the 4-chloro and benzamide functionalities.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of suitable solvents, catalysts, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the imidazo[1,2-a]pyridine core or the benzamide group.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may introduce hydroxyl or carbonyl groups, while substitution reactions can yield various derivatives with different functional groups.
Applications De Recherche Scientifique
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share the imidazo[1,2-a]pyridine core and exhibit similar biological activities.
Benzamide derivatives: Compounds with the benzamide group also show diverse pharmacological properties.
Uniqueness
4-chloro-N-(2-(imidazo[1,2-a]pyridin-2-yl)ethyl)benzamide is unique due to the combination of the imidazo[1,2-a]pyridine and benzamide moieties, which contribute to its distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propriétés
IUPAC Name |
4-chloro-N-(2-imidazo[1,2-a]pyridin-2-ylethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O/c17-13-6-4-12(5-7-13)16(21)18-9-8-14-11-20-10-2-1-3-15(20)19-14/h1-7,10-11H,8-9H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGGQVZUOOVKN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=CN2C=C1)CCNC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2786744.png)
![3-[(4-methoxybenzyl)sulfanyl]-1lambda~6~,4-benzothiazine-1,1(4H)-dione](/img/structure/B2786746.png)
![7-chloro-2-((2,5-dimethylbenzyl)thio)-4H-pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2786747.png)
![1-(Chloromethyl)-3-(3,5-dichloro-4-fluorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2786749.png)


![7-(methylamino)-2-(2-thienyl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2786754.png)
![N-(2-cyanophenyl)-N'-{2-hydroxy-2-[4-(1H-pyrazol-1-yl)phenyl]ethyl}ethanediamide](/img/structure/B2786755.png)

![N-[2-(4-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2786759.png)

![3-(2-chlorobenzyl)-8-(3-hydroxypropyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2786763.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-({3,5,6-trimethyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2786767.png)
